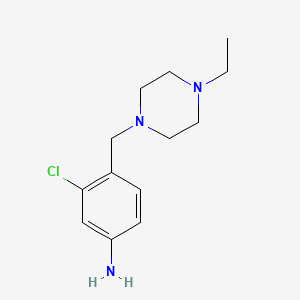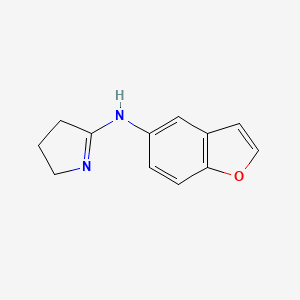
6-hydrazinyl-N-(2-phenylethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydrazinyl-N-(2-phenylethyl)pyrimidin-4-amine is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and significant role in drug discovery Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-N-(2-phenylethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with hydrazine and phenylethylamine under controlled conditions. The process may include steps such as:
Formation of Pyrimidine Core: Starting with a suitable pyrimidine precursor.
Hydrazination: Reacting the pyrimidine core with hydrazine hydrate to introduce the hydrazinyl group.
Alkylation: Introducing the phenylethyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydrazinyl-N-(2-phenylethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-hydrazinyl-N-(2-phenylethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-hydrazinyl-N-(2-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (PKB).
N-(4-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(methyltio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Exhibits antimicrobial properties.
Uniqueness
6-hydrazinyl-N-(2-phenylethyl)pyrimidin-4-amine stands out due to its unique combination of hydrazinyl and phenylethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15N5 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
6-hydrazinyl-N-(2-phenylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H15N5/c13-17-12-8-11(15-9-16-12)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2,(H2,14,15,16,17) |
InChI-Schlüssel |
HZJXRWRZTVPESK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal](/img/structure/B13873844.png)

![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)
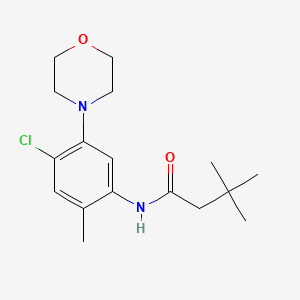
![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
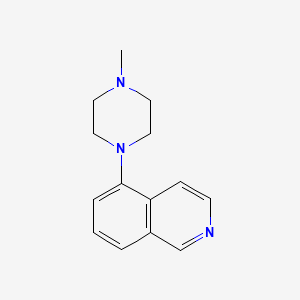
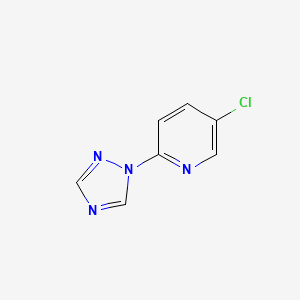
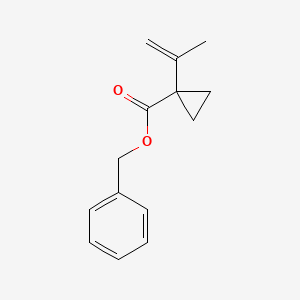
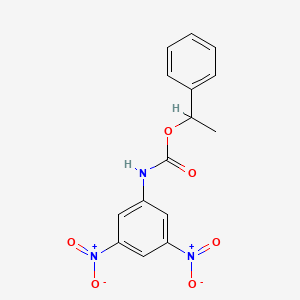

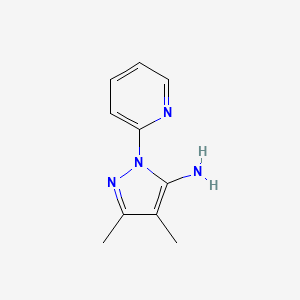
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
